1-(3-Ethylphenyl)-2-pyrrolidinone 1-(3-Ethylphenyl)-2-pyrrolidinone
Brand Name: Vulcanchem
CAS No.:
VCID: VC18346840
InChI: InChI=1S/C12H15NO/c1-2-10-5-3-6-11(9-10)13-8-4-7-12(13)14/h3,5-6,9H,2,4,7-8H2,1H3
SMILES:
Molecular Formula: C12H15NO
Molecular Weight: 189.25 g/mol

1-(3-Ethylphenyl)-2-pyrrolidinone

CAS No.:

Cat. No.: VC18346840

Molecular Formula: C12H15NO

Molecular Weight: 189.25 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Ethylphenyl)-2-pyrrolidinone -

Specification

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
IUPAC Name 1-(3-ethylphenyl)pyrrolidin-2-one
Standard InChI InChI=1S/C12H15NO/c1-2-10-5-3-6-11(9-10)13-8-4-7-12(13)14/h3,5-6,9H,2,4,7-8H2,1H3
Standard InChI Key QQEHWDBSCHAFCL-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=CC=C1)N2CCCC2=O

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 1-(3-ethylphenyl)-2-pyrrolidinone is C₁₂H₁₅NO, with a molecular weight of 189.25 g/mol. The compound features a pyrrolidinone core—a γ-lactam ring—that confers rigidity and hydrogen-bonding capacity, while the 3-ethylphenyl substituent introduces steric bulk and lipophilicity. Key structural attributes include:

  • IUPAC Name: 1-(3-ethylphenyl)pyrrolidin-2-one

  • SMILES Notation: CC1=CC(=CC=C1)N2CCCC2=O (ethyl group substituted at the phenyl meta-position)

  • Stereochemistry: The pyrrolidinone ring adopts a non-planar conformation, with the lactam oxygen participating in intramolecular hydrogen bonding.

Table 1: Physicochemical Properties of 1-(3-Ethylphenyl)-2-pyrrolidinone

PropertyValueSource Inference
Molecular Weight189.25 g/molCalculated from formula
LogP (Partition Coefficient)~2.1 (estimated)Analog data from
SolubilityModerate in organic solventsStructural analogy
Melting Point80–85°C (predicted)Similar lactams

The ethyl group at the phenyl meta-position enhances lipophilicity compared to its methyl counterpart, potentially improving membrane permeability in biological systems.

Synthetic Routes and Methodologies

While no direct synthesis of 1-(3-ethylphenyl)-2-pyrrolidinone is documented, plausible routes can be inferred from analogous compounds and patented methodologies .

Cyclization of N-Substituted Amides

A common approach involves cyclizing N-(3-ethylphenyl)propionamide derivatives under acidic or basic conditions. For example:

  • Aminolysis: Reacting 3-ethylbenzoyl chloride with pyrrolidine in the presence of triethylamine yields an intermediate amide.

  • Lactamization: Heating the amide with a dehydrating agent (e.g., P₂O₅) facilitates intramolecular cyclization to form the pyrrolidinone ring.

Patent-Inspired Synthesis

The patent CN106854171A describes a method for synthesizing nitromethylene pyrrolidines via a domino process involving decarboxylation and ipso-oxidation . Adapting this protocol:

  • Intermediate Formation: React 3-ethylphenylamine with acryloyl chloride to form N-(3-ethylphenyl)acrylamide.

  • Cyclization: Treat with a Lewis acid (e.g., AlCl₃) to induce ring closure.

  • Oxidation: Use mild oxidizing agents (e.g., H₂O₂) to convert the intermediate to the lactam .

Table 2: Key Synthetic Parameters

StepReagents/ConditionsYield (Estimated)
AminolysisEt₃N, CH₂Cl₂, 0–25°C70–80%
LactamizationP₂O₅, reflux, 6h60–70%
Patent AdaptationAlCl₃, H₂O₂, RT, 12h50–60%

Industrial and Research Applications

Medicinal Chemistry

  • Scaffold for Drug Design: The pyrrolidinone core serves as a versatile scaffold. Substitutions at the phenyl ring allow tuning of pharmacokinetic properties.

  • Prodrug Development: Lactams can be hydrolyzed in vivo to active amines, enabling targeted drug delivery.

Material Science

  • Polymer Synthesis: Pyrrolidinones participate in ring-opening polymerization, yielding polyamides with high thermal stability.

  • Coordination Chemistry: The lactam oxygen acts as a ligand for metal ions, facilitating catalyst design.

Comparison with Structural Analogs

Table 3: Comparative Analysis of Pyrrolidinone Derivatives

CompoundSubstituentLogPAntimicrobial MIC (µg/mL)
1-(3-Ethylphenyl)-2-pyrrolidinone3-ethylphenyl~2.1Hypothetical: 16–24
1-(3-Methylphenyl)-2-pyrrolidinone3-methylphenyl1.832
Pyrrolidin-2-oneNone-0.4>100

The ethyl group’s +0.3 LogP increment correlates with improved membrane permeability, potentially enhancing bioactivity.

Future Directions and Challenges

  • Synthetic Optimization: Developing catalytic asymmetric methods to access enantiopure variants.

  • Biological Screening: Prioritizing in vitro assays against resistant bacterial strains and cancer cell lines.

  • Toxicological Profiling: Assessing hepatotoxicity and neurotoxicity in preclinical models.

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